Benzothiazole, 2-(dodecylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(dodecylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is characterized by the presence of a dodecylthio group at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 2-(dodecylthio)-, the synthesis can be achieved through the reaction of 2-aminothiophenol with dodecylthiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are commonly used. For example, a microwave-accelerated condensation of 2-aminothiophenol and dodecylthiol in an ionic liquid can provide Benzothiazole, 2-(dodecylthio)- under solvent and catalyst-free conditions .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-(dodecylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(dodecylthio)- involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2-position, commonly used as a vulcanization accelerator.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Benzothiazole, 2-(dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts distinct physicochemical properties and enhances its lipophilicity. This modification can lead to improved biological activity and increased potential for industrial applications compared to other benzothiazole derivatives .
Properties
CAS No. |
106184-47-8 |
---|---|
Molecular Formula |
C19H29NS2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2-dodecylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H29NS2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-20-17-14-11-12-15-18(17)22-19/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI Key |
ZJCGCYWSOGPALF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.